molecular formula C23H20F3NO2 B2899042 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide CAS No. 1396716-48-5

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide

货号 B2899042
CAS 编号: 1396716-48-5
分子量: 399.413
InChI 键: ZQDINCLWODHVLS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has shown promising therapeutic potential in various diseases, including B-cell malignancies and autoimmune disorders.

作用机制

Further studies are needed to elucidate the precise mechanism of action of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide and its effects on various cellular processes.
Conclusion:
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide is a promising compound with significant therapeutic potential in various diseases. Its potent and selective inhibition of BTK makes it an ideal tool for studying the role of BTK in various cellular processes. N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide has shown promising results in preclinical and clinical studies, and further research is ongoing to evaluate its safety and efficacy profiles in various diseases.

实验室实验的优点和局限性

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of BTK, with minimal off-target effects, making it an ideal tool for studying the role of BTK in various cellular processes. N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide is also commercially available, making it readily accessible for researchers. However, N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide has some limitations for laboratory experiments. It is a relatively new compound, and its long-term safety and efficacy profiles are still under investigation. In addition, N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide is a highly lipophilic compound, which may affect its pharmacokinetic properties and bioavailability.

未来方向

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide has shown promising results in preclinical and clinical studies, and further research is ongoing to evaluate its therapeutic potential in various diseases. Some of the future directions for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide research include:
1. Combination therapy: N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide may be used in combination with other agents, such as monoclonal antibodies and chemotherapy, to enhance its therapeutic efficacy.
2. Biomarker identification: Identification of biomarkers that predict response to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide may help in patient selection and treatment optimization.
3. Safety and efficacy profiles: Long-term safety and efficacy profiles of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide in various diseases need to be evaluated in larger clinical trials.
4.

合成方法

The synthesis of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-(trifluoromethyl)benzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-amino-1-(4-biphenylyl)propan-1-ol to yield the desired product, N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide. The synthesis of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide is a multistep process and requires expertise in organic chemistry.

科学研究应用

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide has been extensively studied in preclinical and clinical settings for its therapeutic potential in various diseases. In B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), BTK inhibition has shown promising results. N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide has demonstrated potent and selective inhibition of BTK in preclinical studies and has been evaluated in phase I clinical trials in patients with relapsed or refractory CLL and MCL. The results of these trials have shown promising efficacy and safety profiles, and further studies are ongoing.

属性

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO2/c1-22(29,18-13-11-17(12-14-18)16-7-3-2-4-8-16)15-27-21(28)19-9-5-6-10-20(19)23(24,25)26/h2-14,29H,15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDINCLWODHVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。